![molecular formula C17H20ClN3O2 B2717791 2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one CAS No. 2411269-97-9](/img/structure/B2717791.png)
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of CPP is not fully understood. However, it has been suggested that CPP may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual action may contribute to its antipsychotic and anxiolytic effects. CPP has also been shown to modulate the activity of the glutamate NMDA receptor, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
CPP has been found to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. CPP has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP is its broad range of pharmacological effects, which makes it a useful tool for studying various neurological and psychiatric disorders. Additionally, CPP has been shown to have low toxicity and few side effects in animal models. However, one limitation of CPP is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CPP. One area of interest is the potential use of CPP in the treatment of addiction. Further studies are needed to determine the efficacy and safety of CPP in human subjects with addiction. Another area of interest is the potential use of CPP as a cognitive enhancer in individuals with cognitive impairments. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and to identify potential molecular targets for drug development.
Métodos De Síntesis
CPP can be synthesized through a multi-step process involving the reaction of 1-(2-chloroethyl)-4-phenylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 2-oxazoline to yield CPP.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. CPP has also been shown to improve cognitive function and memory in rodents. Furthermore, CPP has been investigated for its potential use in the treatment of addiction, specifically cocaine and methamphetamine addiction.
Propiedades
IUPAC Name |
2-chloro-1-[4-[(5-phenyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-13(18)17(22)21-9-7-20(8-10-21)12-16-19-11-15(23-16)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXGEDRSIFCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)
![2-[(1,1-Dioxothian-4-yl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2717712.png)
![3-(2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoic acid](/img/structure/B2717714.png)
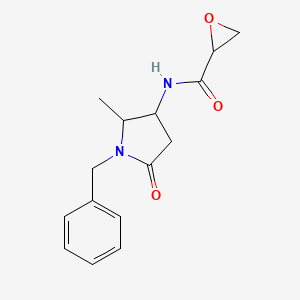
![N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2717717.png)
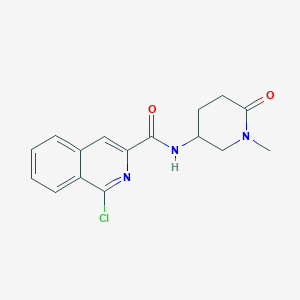
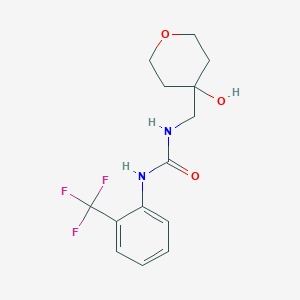
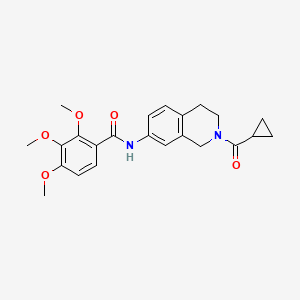
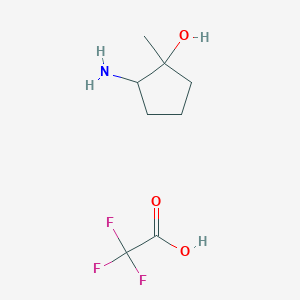
![N-methyl-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B2717727.png)
![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
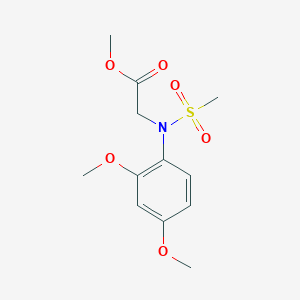
![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)